molecular formula C12H18O2 B8331566 Spiro[4.5]dec-6-ene-7-carboxylic acid methyl ester

Spiro[4.5]dec-6-ene-7-carboxylic acid methyl ester

Cat. No. B8331566
M. Wt: 194.27 g/mol
InChI Key: YUCBYMSTPNRDIA-UHFFFAOYSA-N
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Patent
US08299296B2

Procedure details

To a solution of the crude 6-methanesulfonyloxy-spiro[4.5]decane-7-carboxylic acid methyl ester (22 g) obtained in Step 4 in tetrahydrofuran (135 mL) was added 1,8-diazabicyclo[5.4.0]undec-7-ene (13.8 mL), followed by stirring the reaction mixture at 60° C. for 1.5 hours. After ice-cooling and adding 1N aqueous hydrochloric acid solution (102 mL), the reaction mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, dried and concentrated. The residue was purified by column chromatography on silica gel (ethyl acetate:hexane (volume ratio)=3:97 to 25:75) to give spiro[4.5]dec-6-ene-7-carboxylic acid methyl ester (5.485 g).
Name
6-methanesulfonyloxy-spiro[4.5]decane-7-carboxylic acid methyl ester
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
13.8 mL
Type
reactant
Reaction Step One
Quantity
135 mL
Type
solvent
Reaction Step One
Quantity
102 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([CH:5]1[CH2:14][CH2:13][CH2:12][C:7]2([CH2:11][CH2:10][CH2:9][CH2:8]2)[CH:6]1OS(C)(=O)=O)=[O:4].N12CCCN=C1CCCCC2.Cl>O1CCCC1>[CH3:1][O:2][C:3]([C:5]1[CH2:14][CH2:13][CH2:12][C:7]2([CH2:11][CH2:10][CH2:9][CH2:8]2)[CH:6]=1)=[O:4]

Inputs

Step One
Name
6-methanesulfonyloxy-spiro[4.5]decane-7-carboxylic acid methyl ester
Quantity
22 g
Type
reactant
Smiles
COC(=O)C1C(C2(CCCC2)CCC1)OS(=O)(=O)C
Name
Quantity
13.8 mL
Type
reactant
Smiles
N12CCCCCC2=NCCC1
Name
Quantity
135 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
102 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
by stirring the reaction mixture at 60° C. for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After ice-cooling
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (ethyl acetate:hexane (volume ratio)=3:97 to 25:75)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
COC(=O)C1=CC2(CCCC2)CCC1
Measurements
Type Value Analysis
AMOUNT: MASS 5.485 g
YIELD: CALCULATEDPERCENTYIELD 37.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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